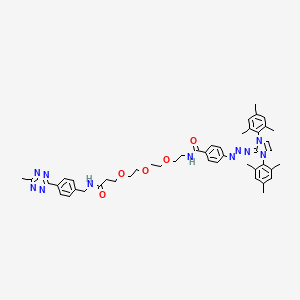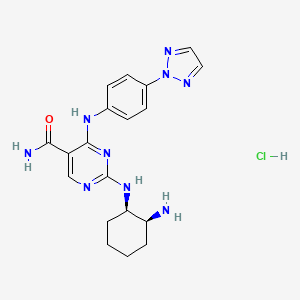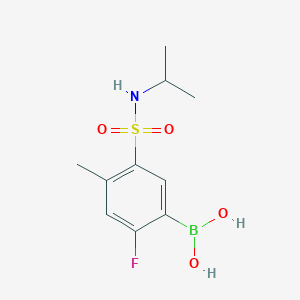
(2-fluoro-5-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-fluoro-5-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound is notable for its unique structure, which includes a fluorine atom, an isopropylsulfamoyl group, and a methyl group attached to a phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluoro-5-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid typically involves multiple steps. One common method starts with the preparation of the intermediate (2-fluoro-5-(N-isopropylsulfamoyl)-4-methylphenyl)boronic ester. This intermediate is then hydrolyzed to yield the desired boronic acid. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the coupling reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(2-fluoro-5-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane derivatives.
Substitution: The fluorine atom and the isopropylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions may involve the use of nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce borane derivatives. Substitution reactions can lead to the formation of various substituted phenylboronic acids.
科学的研究の応用
(2-fluoro-5-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to develop boron-containing drugs and probes for biological studies.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and catalysts.
作用機序
The mechanism by which (2-fluoro-5-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorine atom and the isopropylsulfamoyl group can also influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the fluorine, isopropylsulfamoyl, and methyl groups, making it less versatile in certain applications.
(3-fluoro-4-(N-isopropylsulfamoyl)phenyl)boronic acid: Similar structure but differs in the position of the fluorine atom and the absence of the methyl group.
(2-chloro-5-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
(2-fluoro-5-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorine atom enhances its stability and reactivity, while the isopropylsulfamoyl group provides additional steric and electronic effects.
特性
分子式 |
C10H15BFNO4S |
|---|---|
分子量 |
275.11 g/mol |
IUPAC名 |
[2-fluoro-4-methyl-5-(propan-2-ylsulfamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H15BFNO4S/c1-6(2)13-18(16,17)10-5-8(11(14)15)9(12)4-7(10)3/h4-6,13-15H,1-3H3 |
InChIキー |
TYEZXECSMADOIM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1F)C)S(=O)(=O)NC(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N6-(Endo-bicyclo[2.2.1]heptan-2-yl)-N2-phenyl-9H-purine-2,6-diamine](/img/structure/B15340484.png)

![1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone](/img/structure/B15340491.png)

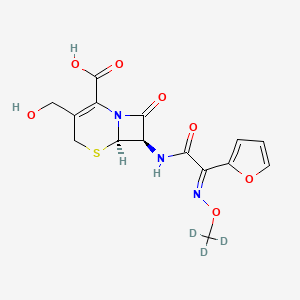

![(4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B15340511.png)
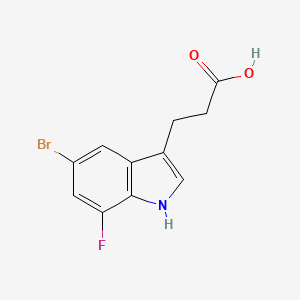
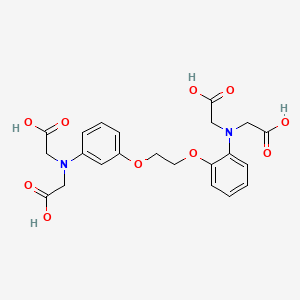

![2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid](/img/structure/B15340552.png)
